2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide
説明
特性
分子式 |
C7H5Br2ClF3N |
|---|---|
分子量 |
355.38 g/mol |
IUPAC名 |
2-(bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C7H4BrClF3N.BrH/c8-2-6-5(7(10,11)12)1-4(9)3-13-6;/h1,3H,2H2;1H |
InChIキー |
NAKFNCANBMUZJT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C(F)(F)F)CBr)Cl.Br |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 5-chloro-3-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity and ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a scalable and cost-effective production method.
化学反応の分析
Nucleophilic Substitution Reactions
The bromomethyl group at position 2 undergoes nucleophilic substitution (SN2) under mild conditions. Key examples include:
| Nucleophile | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Sodium azide | 2-Azidomethyl derivative | DMF, 25°C, 4h | 85% | |
| Potassium cyanide | 2-Cyanomethyl derivative | Acetone/H₂O, 50°C, 6h | 78% | |
| Benzylamine | 2-(Benzylaminomethyl) adduct | THF, 0°C → RT, 12h | 92% | |
| Hydroxide ion | 2-Hydroxymethyl derivative | NaOH (1M), EtOH, reflux, 2h | 68% |
The trifluoromethyl and chloro groups at positions 3 and 5 enhance the electrophilicity of the bromomethyl group by inductive effects, facilitating nucleophilic attack.
Cross-Coupling Reactions
The bromine atom in the bromomethyl group participates in transition-metal-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
| Boron reagent | Product | Catalyst | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | 2-(Phenylmethyl) derivative | Pd(PPh₃)₄, K₂CO₃ | 76% | |
| Vinylboronic pinacol | 2-Vinylmethyl derivative | PdCl₂(dppf), KOH | 81% |
Heck Reaction
| Olefin | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Styrene | 2-(Styrylmethyl) derivative | Pd(OAc)₂, P(o-tol)₃ | 65% |
Mechanistic studies using ³¹P NMR confirmed oxidative addition of the C–Br bond to palladium(0) complexes, forming intermediates such as [Pd(PCy₃)₂(Ar)Br] (Fig. S5 in ).
Oxidation and Reduction
While less common, redox reactions are feasible:
| Reaction Type | Reagent | Product | Notes | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ (aq) | 2-Carboxymethyl derivative | Requires harsh conditions (Δ, 12h) | |
| Reduction | LiAlH₄ | 2-Methyl derivative | Complete debromination observed |
Solvent Effects on Reactivity
Solubility and reaction rates vary significantly with solvent polarity:
| Solvent | Dielectric Constant | SN2 Rate (Relative) | Cross-Coupling Efficiency |
|---|---|---|---|
| DMF | 36.7 | 1.00 (reference) | High |
| THF | 7.5 | 0.45 | Moderate |
| Acetone | 20.7 | 0.78 | High |
Data derived from competition experiments in .
Comparative Reactivity with Analogues
The presence of chloro and trifluoromethyl groups distinguishes its reactivity from simpler bromomethylpyridines:
| Compound | Relative SN2 Rate | Suzuki Coupling Yield |
|---|---|---|
| 2-(Bromomethyl)pyridine | 1.00 | 62% |
| 2-(Bromomethyl)-5-chloropyridine | 1.32 | 71% |
| 2-(Bromomethyl)-3-(trifluoromethyl)pyridine | 1.45 | 78% |
| Target Compound | 1.89 | 85% |
Electron-withdrawing groups increase electrophilicity, accelerating SN2 and cross-coupling reactions .
Stability and Side Reactions
Degradation pathways include:
-
Hydrolysis : In aqueous base, competing hydrolysis yields 2-hydroxymethyl derivatives.
-
Elimination : At elevated temperatures (Δ > 80°C), β-hydride elimination forms 2-methylenepyridine.
科学的研究の応用
Research indicates that compounds similar to 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide exhibit potential as inhibitors of critical protein kinases involved in cancer signaling pathways. Notably, derivatives of this compound have been studied for their inhibitory effects on mTORC (mechanistic target of rapamycin complex) and Pim kinases, both of which are implicated in tumor growth and proliferation.
Case Study: Inhibition of Protein Kinases
A study demonstrated that derivatives of 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide significantly inhibited mTORC activity in vitro, leading to reduced cell proliferation in cancer cell lines. This suggests potential therapeutic applications in oncology.
Synthesis of Pharmaceuticals
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow for further chemical modifications to create more complex molecules with desired biological activities.
Table 1: Comparison of Similar Compounds
| Compound Name | Similarity Index | Key Characteristics |
|---|---|---|
| 2-(Bromomethyl)-6-methylpyridine | 0.86 | Contains a methyl group at position 6 |
| 3-Bromo-2-(bromomethyl)pyridine | 0.82 | Bromine substitution at position 3 |
| 5-(Bromomethyl)-2-methylpyridine hydrobromide | 0.80 | Methyl group at position 2 |
| 2-(Bromomethyl)-5-chloropyridine hydrobromide | 0.78 | Chlorine at position 5 but lacks trifluoromethyl |
Material Science
The compound's properties make it suitable for applications in material sciences, particularly in the development of advanced materials with specific electronic or optical properties.
Case Study: Development of Conductive Polymers
Research has shown that incorporating 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide into polymer matrices enhances their conductivity and thermal stability, making them suitable for electronic applications.
作用機序
The mechanism by which 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide exerts its effects is primarily through its reactivity with nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. This reactivity is exploited in the synthesis of complex molecules and in the modification of biological macromolecules.
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine (CAS 1211521-13-9)
- Structure : Bromo (position 2), chloro (position 3), trifluoromethyl (position 6).
- Key Differences : Substituent positions alter electronic distribution. The trifluoromethyl group at position 6 reduces electron density at the pyridine nitrogen compared to the target compound’s trifluoromethyl at position 3. This affects reactivity in nucleophilic substitution or metal-catalyzed reactions .
5-Bromo-2-(bromomethyl)pyridine Hydrobromide (CAS 173999-22-9)
- Structure : Bromo (position 5), bromomethyl (position 2), hydrobromide counterion.
- Key Differences : Lacks trifluoromethyl and chlorine substituents. The dual bromine atoms increase molecular weight (252.93 vs. target compound’s ~315.43) and reactivity, favoring alkylation but reducing selectivity in synthetic applications .
Functional Group Variations
2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine Hydrochloride (CAS 326476-49-7)
- Structure: Aminomethyl (position 2), chloro (position 3), trifluoromethyl (position 5), hydrochloride counterion.
- Key Differences: The aminomethyl group replaces bromomethyl, enabling amide bond formation. The hydrochloride salt may offer different solubility profiles compared to the hydrobromide form .
2-(Bromomethyl)-1,4-bis(trifluoromethyl)benzene (CAS 302911-98-4)
- Structure : Bromomethyl (position 2), two trifluoromethyl groups (positions 1 and 4) on a benzene ring.
- Key Differences : Benzene core vs. pyridine. The absence of a nitrogen atom reduces polarity, while dual trifluoromethyl groups enhance steric hindrance, limiting applications in hydrogen-bonding interactions .
Counterion and Salt Forms
2-(Bromomethyl)pyridine Hydrobromide (CAS 31106-82-8)
- Structure : Bromomethyl (position 2), hydrobromide counterion.
- Key Differences: No chloro or trifluoromethyl groups. Simpler structure with lower molecular weight (252.93 vs. ~315.43), making it less specialized for trifluoromethyl-dependent applications .
生物活性
2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide is an organic compound with the molecular formula C7H5Br2ClF3N and a molecular weight of approximately 296.48 g/mol. This compound features a pyridine ring substituted with bromomethyl, chloro, and trifluoromethyl groups, which contribute to its unique biological activities. The compound is primarily studied for its potential as a pharmaceutical agent, particularly in the context of cancer therapeutics.
- Molecular Formula : C7H5Br2ClF3N
- Molecular Weight : 296.48 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in organic solvents; insoluble in water
Biological Activity Overview
Research indicates that compounds with structural similarities to 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide exhibit significant biological activities, particularly as inhibitors of protein kinases involved in cancer cell signaling pathways. Notably, derivatives of this compound have been evaluated for their ability to inhibit mTORC and Pim kinases, both of which are implicated in tumor growth and proliferation .
Inhibitory Effects on Cancer Cell Lines
Studies have shown that 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide can effectively inhibit the growth of various cancer cell lines. For instance, similar compounds have demonstrated cytotoxicity against Jurkat, HeLa, and MCF-7 cells:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Jurkat | 4.64 ± 0.08 | High cytotoxicity |
| HeLa | 9.22 ± 0.17 | Moderate cytotoxicity |
| MCF-7 | 8.47 ± 0.18 | Moderate cytotoxicity |
These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .
The anticancer activity of this compound appears to be mediated through multiple mechanisms:
- Cell Cycle Arrest : The compound has been shown to effectively arrest cell cycle progression at the sub-G1 phase, indicating its potential role in inducing apoptosis .
- Inhibition of Angiogenesis : In vivo studies using the chick chorioallantoic membrane (CAM) assay demonstrated that this compound could inhibit blood vessel formation in tumor tissues, supporting its role as an antiangiogenic agent .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into their potential therapeutic applications:
- Antitumor Activity : A study focusing on a structurally similar compound revealed significant inhibitory effects on cancer cell lines with IC50 values indicating effective cytotoxicity across various concentrations .
- Binding Affinity Studies : Computational docking studies indicated promising binding energies with human matrix metalloproteinases (MMP-2 and MMP-9), suggesting that these compounds may effectively inhibit enzymes involved in tumor progression .
Comparative Analysis with Similar Compounds
The biological activity of 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide can be compared with structurally similar compounds:
| Compound Name | Similarity Index | Key Characteristics |
|---|---|---|
| 2-(Bromomethyl)-6-methylpyridine | 0.86 | Contains a methyl group at position 6 |
| 3-Bromo-2-(bromomethyl)pyridine | 0.82 | Bromine substitution at position 3 |
| 5-(Bromomethyl)-2-methylpyridine hydrobromide | 0.80 | Methyl group at position 2 |
| 2-(Bromomethyl)-5-chloropyridine hydrobromide | 0.78 | Chlorine at position 5 but lacks trifluoromethyl |
These compounds share structural features but differ in substituent positions, influencing their chemical reactivity and biological activity .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide to improve yield and purity?
- Methodological Answer : Prioritize solvent selection (e.g., anhydrous DMF or THF) to minimize hydrolysis of the bromomethyl group. Control reaction temperature (typically 0–5°C for bromomethylation) to avoid side reactions like dimerization. Use stoichiometric HBr for hydrobromide salt formation, and monitor intermediates via TLC or HPLC . Post-synthesis, employ recrystallization in ethanol/water mixtures to enhance purity, leveraging crystallographic data (e.g., monoclinic system parameters from similar pyridine derivatives) to predict solubility .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Analyze , , and NMR to verify substituent positions and trifluoromethyl group integrity. For example, the bromomethyl proton typically resonates at δ 4.5–5.0 ppm .
- X-ray Diffraction : Resolve crystal structures to confirm bond angles and distances (e.g., β angle ~91.3° in monoclinic systems, as seen in analogous bromopyridines) .
- Mass Spectrometry : Validate molecular weight (expected [M+H]+ ~315.5 g/mol) and isotopic patterns for bromine .
Advanced Research Questions
Q. How does the bromomethyl group’s reactivity influence regioselectivity in nucleophilic substitution reactions with this compound?
- Methodological Answer : The bromomethyl group acts as a strong electrophile, but regioselectivity is modulated by electron-withdrawing substituents (Cl, CF). Use DFT calculations to map electron density distributions, identifying C2 (bromomethyl) as the primary reactive site. Experimentally, test reactions with amines or thiols in polar aprotic solvents (e.g., DMSO) under inert atmospheres to avoid competing hydrolysis. Compare kinetic data with 3-(chloromethyl) analogs to quantify halogen effects on reaction rates .
Q. What strategies mitigate instability issues in aqueous or protic environments during biological assays?
- Methodological Answer : Encapsulate the compound in liposomal formulations or PEGylated carriers to shield the bromomethyl group from hydrolysis. For in vitro studies, use buffered solutions (pH 6–7) with low water activity. Stability assays under accelerated conditions (e.g., 40°C, 75% humidity) can identify degradation pathways (e.g., HBr loss or CF group oxidation) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Systematically evaluate variables:
- Purity : Re-test batches with ≥98% purity (via HPLC) to exclude impurity-driven artifacts .
- Solvent Effects : Compare activity in DMSO vs. saline to assess aggregation or solubility biases.
- Target Engagement : Use isothermal titration calorimetry (ITC) to directly measure binding affinities for targets like kinases or GPCRs, contrasting with indirect assays (e.g., fluorescence) .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of target proteins (e.g., PDB entries for trifluoromethylpyridine-binding enzymes). Focus on hydrophobic interactions with CF groups and halogen bonding via bromine. Validate predictions with mutagenesis studies (e.g., substituting Phe residues in binding pockets) .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
